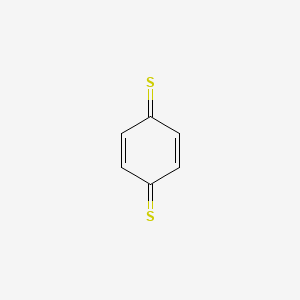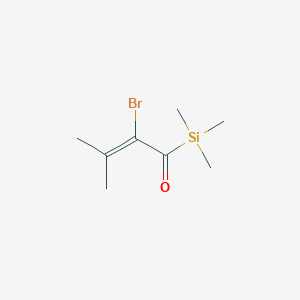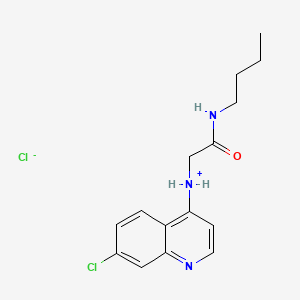sulfanium iodide CAS No. 82504-66-3](/img/structure/B14422268.png)
(Z)-[4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidene](methyl)sulfanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide is a complex organosulfur compound It is characterized by its unique structure, which includes multiple sulfur atoms and a distinctive dithiolylidene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide typically involves the reaction of precursor compounds containing sulfur and methyl groups under controlled conditions. One common method involves the use of methylsulfanyl-substituted dithioles as starting materials. These are reacted with methyl iodide in the presence of a suitable base, such as potassium carbonate, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive sulfur-containing intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the methylsulfanyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide is used as a building block for synthesizing more complex organosulfur compounds. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic or optical properties.
Biology
The compound has potential applications in biological research, particularly in the study of sulfur-containing biomolecules. Its ability to undergo various chemical reactions makes it a useful tool for probing the structure and function of proteins and enzymes that contain sulfur.
Medicine
In medicine, (Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide is being investigated for its potential therapeutic properties. Its unique structure may allow it to interact with biological targets in novel ways, leading to the development of new drugs or diagnostic agents.
Industry
In industry, the compound’s ability to form stable complexes with metals makes it useful in catalysis and materials science. It can be used to develop new catalysts for chemical reactions or to create materials with specific properties, such as increased conductivity or stability.
Mécanisme D'action
The mechanism of action of (Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can modulate the activity of enzymes or other proteins, leading to changes in cellular processes. The compound’s ability to undergo oxidation and reduction reactions also allows it to participate in redox signaling pathways, which are important for maintaining cellular homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(methylsulfanyl)-1,2-dithiol-3-thione: Similar in structure but lacks the sulfanium iodide moiety.
Methylsulfanyl-substituted dithioles: These compounds share the dithiolylidene core but differ in the substituents attached to the sulfur atoms.
Uniqueness
(Z)-4,5-Bis(methylsulfanyl)-3H-1,2-dithiol-3-ylidenesulfanium iodide is unique due to its combination of multiple sulfur atoms and the sulfanium iodide group. This structure imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with metals. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
82504-66-3 |
|---|---|
Formule moléculaire |
C6H9IS5 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
3,4,5-tris(methylsulfanyl)dithiol-1-ium;iodide |
InChI |
InChI=1S/C6H9S5.HI/c1-7-4-5(8-2)10-11-6(4)9-3;/h1-3H3;1H/q+1;/p-1 |
Clé InChI |
ADRKOSSFUBFJBA-UHFFFAOYSA-M |
SMILES canonique |
CSC1=C(S[S+]=C1SC)SC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)




![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)
![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)


![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
